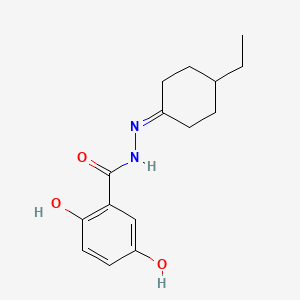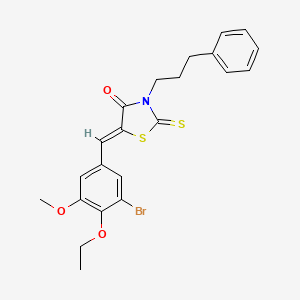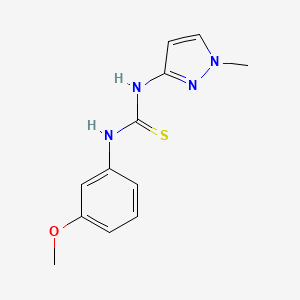
5-chloro-2-methylphenyl 4-nitrobenzoate
Vue d'ensemble
Description
5-chloro-2-methylphenyl 4-nitrobenzoate, also known as CNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNB is a yellow crystalline powder that is insoluble in water but soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methylphenyl 4-nitrobenzoate is not fully understood, but it is believed to inhibit the activity of enzymes by binding to their active sites. This leads to a decrease in the breakdown of acetylcholine and other molecules, which can have various physiological effects.
Biochemical and Physiological Effects:
5-chloro-2-methylphenyl 4-nitrobenzoate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as dopamine and norepinephrine in the brain, which can have effects on mood and behavior. 5-chloro-2-methylphenyl 4-nitrobenzoate has also been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-methylphenyl 4-nitrobenzoate has several advantages and limitations for lab experiments. Its high potency and selectivity make it a useful tool for studying enzyme activity and inhibition. However, its insolubility in water can make it difficult to work with, and its potential toxicity must be taken into consideration when handling it.
Orientations Futures
There are several future directions for research on 5-chloro-2-methylphenyl 4-nitrobenzoate. One area of interest is its potential as a cancer treatment, and further studies are needed to determine its efficacy in vivo. Additionally, the use of 5-chloro-2-methylphenyl 4-nitrobenzoate as a ligand in metal-organic frameworks has potential applications in various fields, and further research is needed to optimize their properties and potential uses. Finally, the mechanism of action of 5-chloro-2-methylphenyl 4-nitrobenzoate is not fully understood, and further studies are needed to elucidate its effects on enzymes and other biological molecules.
In conclusion, 5-chloro-2-methylphenyl 4-nitrobenzoate is a promising compound with potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-chloro-2-methylphenyl 4-nitrobenzoate and its applications in science.
Applications De Recherche Scientifique
5-chloro-2-methylphenyl 4-nitrobenzoate has been extensively studied for its potential applications in various fields of science. It has been found to be a potent inhibitor of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-chloro-2-methylphenyl 4-nitrobenzoate has also been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer treatment. Additionally, 5-chloro-2-methylphenyl 4-nitrobenzoate has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Propriétés
IUPAC Name |
(5-chloro-2-methylphenyl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-9-2-5-11(15)8-13(9)20-14(17)10-3-6-12(7-4-10)16(18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUIVEZIYXPYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylphenyl 4-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4765044.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2-chloro-4-fluorophenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4765052.png)
![4-allyl-3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4765062.png)
![N,N-diethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4765070.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4765072.png)

![2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B4765089.png)
![1-[4-(1-pyrrolidinylcarbonyl)phenyl]piperidine](/img/structure/B4765095.png)


![3,5-bis(difluoromethyl)-1-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4765115.png)

